molecular formula C32H52O6 B15146269 Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol A monoacetate

Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol A monoacetate

Cat. No.: B15146269
M. Wt: 532.8 g/mol
InChI Key: WXHUQVMHWUQNTG-KUHAPQQGSA-N
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Description

6-[(3aR,3bS,9aS)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,4-dihydroxy-2-methylheptan-3-yl acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups, methyl groups, and a cyclopenta[a]phenanthrene core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. The hydroxyl and methyl groups are then introduced through selective functionalization reactions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The ketone group in the cyclopenta[a]phenanthrene core can be reduced to form secondary alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The cyclopenta[a]phenanthrene core provides a stable framework that enhances its binding affinity to these targets.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 6-[(3aR,3bS,9aS)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,4-dihydroxy-2-methylheptan-3-yl butyrate
  • 6-[(3aR,3bS,9aS)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,4-dihydroxy-2-methylheptan-3-yl propionate

These compounds share a similar core structure but differ in the functional groups attached to the heptan-3-yl chain. The differences in these functional groups can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

[2,4-dihydroxy-6-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate

InChI

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

WXHUQVMHWUQNTG-KUHAPQQGSA-N

Isomeric SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Origin of Product

United States

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